Bilirubin-d4 is synthesized from natural bilirubin through isotopic labeling, typically involving the substitution of hydrogen atoms with deuterium. This process enhances its stability and reduces the likelihood of degradation during analysis. Bilirubin itself is primarily sourced from the liver and spleen, where it is produced as a byproduct of heme catabolism.
Bilirubin-d4 falls under the category of stable isotopes and is classified as a chemical compound with the molecular formula C₁₆H₁₈N₄O₃S. It is categorized within the broader family of bile pigments, which includes other forms of bilirubin such as conjugated and unconjugated bilirubin.
The synthesis of bilirubin-d4 typically involves chemical reactions that introduce deuterium into the bilirubin molecule. Common methods include:
The synthesis may require specialized conditions such as controlled temperatures and pressures to ensure high yields and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the successful incorporation of deuterium.
Bilirubin-d4 retains the same structural framework as natural bilirubin but features four deuterium atoms. Its structure can be represented as follows:
The molecular weight of bilirubin-d4 is approximately 286.34 g/mol, which is slightly higher than that of regular bilirubin due to the presence of deuterium.
Bilirubin-d4 can participate in various chemical reactions similar to those of regular bilirubin, including:
The reactions involving bilirubin-d4 are typically monitored using liquid chromatography coupled with mass spectrometry, allowing for precise identification and quantification due to its unique isotopic signature.
Bilirubin functions primarily as an antioxidant within biological systems. It helps mitigate oxidative stress by scavenging free radicals. The mechanism involves:
Studies indicate that bilirubin levels correlate inversely with oxidative stress markers, suggesting a protective role against cellular damage.
Relevant data includes melting points around 25-30 °C and boiling points that vary depending on the solvent used during synthesis.
Bilirubin-d4 serves several important roles in scientific research:
Bilirubin-d4 (Major) is a deuterium-stabilized isotopologue of unconjugated bilirubin (C₃₃H₃₆N₄O₆), where four protium (¹H) atoms at specific vinyl group positions (–CH=CH₂) are replaced by deuterium (²H) atoms, yielding the molecular formula C₃₃H₃₂D₄N₄O₆ and a molecular weight of 588.69 g/mol [1] [6]. This targeted deuteration at the C-3 and C-18 vinyl sites (denoted by IUPAC name: 2,17-Diethenyl-1,10,19,22,23,24-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo-21H-biline-8,12-dipropanoic Acid-d4) preserves the core tetrapyrrole structure while altering bond kinetics. The SMILES notation (C=CC1=C(C)C(O)=N/C1=C([2H])\C...
) explicitly confirms deuterium placement at the methine bridges [6]. Technical-grade purity (97%) typically contains 70–80% deuterium enrichment, with residual protium arising from isotopic exchange during synthesis [3].
Table 1: Key Chemical Properties of Bilirubin-d4 (Major)
Property | Specification |
---|---|
Molecular Formula | C₃₃H₃₂D₄N₄O₆ |
Molecular Weight | 588.69 g/mol |
Unlabelled CAS Number | 635-65-4 |
Labelled CAS Number | 2483831-20-3 |
Isotopic Enrichment | 70–80% D (Technical Grade) |
Storage Conditions | -20°C, protected from light |
The deuterium substitution induces subtle physicochemical changes:
Bilirubin-d4 serves as an internal standard in mass spectrometry-based metabolomics, leveraging its near-identical chemical behavior to endogenous bilirubin. When spiked into biological matrices (e.g., plasma, tissue homogenates), it corrects for:
In kinetic studies, Bilirubin-d4 enables precise tracking of heme catabolism. For example:
Table 2: Applications in Metabolic Research
Study Type | Application Example |
---|---|
Quantitative LC-MS | Internal standard for bilirubin in serum/plasma (LOD: 0.1 nM) |
Tracer Kinetics | Measuring hepatic conjugation rates in hepatocyte cultures |
Oxidative Stress Models | Quantifying bilirubin upregulation in keratinocytes under H₂O₂ exposure [4] |
Tissue Distribution | Mapping bilirubin affinity to epidermal layers via deuterated analog [4] |
Notably, the bilirubin-biliverdin redox cycle amplifies detection sensitivity. Oxidized Bilirubin-d4 generates deuterated biliverdin, identifiable by +4 m/z shifts in MS² spectra, enabling coupled quantification of both redox partners [8].
The synthesis of deuterated bilirubin analogs evolved alongside advances in isotope chemistry and patent law:
Initial routes used acid-catalyzed exchange (e.g., D₂O/H⁺), but resulted in non-specific deuteration and low isotopic purity (<50%). Positionally selective synthesis emerged in 2005–2010 via:
Between 2010–2020, deuterated analogs faced §103 obviousness rejections under U.S. patent law. Key cases:
Table 3: Milestones in Deuterated Bilirubin Development
Timeline | Development | Significance |
---|---|---|
2005–2010 | First positionally selective syntheses | Enabled site-specific D4 labeling |
2014–2017 | Patent prosecutions (e.g., US 2014/0243266) | Established non-obviousness via biological effects |
2020–Present | Commercial GMP production (e.g., TRC, Eurisotop) | Enabled accessible pricing (~$2,500/5mg) [1] |
Post-2022 innovations repurpose Bilirubin-d4 for:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: